Dichloroacetylajmaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2800-66-0 |
|---|---|
Molecular Formula |
C24H28Cl2N2O4 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[(9R,10S,13S,14R,16S)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate |
InChI |
InChI=1S/C24H28Cl2N2O4/c1-3-12-13-8-16-21-24(14-6-4-5-7-15(14)27(21)2)9-17(20(13)22(24)31-18(29)10-25)28(16)23(12)32-19(30)11-26/h4-7,12-13,16-17,20-23H,3,8-11H2,1-2H3/t12-,13?,16-,17-,20?,21-,22?,23+,24?/m0/s1 |
InChI Key |
XZIPNZUGJSZRCQ-IEHLMEBJSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C |
Isomeric SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4OC(=O)CCl)OC(=O)CCl |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C |
Synonyms |
dichloroacetylajmaline |
Origin of Product |
United States |
Biosynthetic Foundations of Ajmaline and Analogous Scaffolds
Elucidation of the Ajmaline (B190527) Biosynthetic Pathway in Rauvolfia serpentina
The journey to ajmaline is a multi-step enzymatic cascade, beginning with the convergence of primary and secondary metabolism to form the common ancestor of monoterpenoid indole (B1671886) alkaloids (MIAs), strictosidine (B192452). nih.govwikipedia.org From this central precursor, a series of intricate reactions sculpt the unique sarpagan-type scaffold of ajmaline. researchgate.net
Key Enzymatic Steps and Intermediates in Ajmaline Formation
The biosynthesis of ajmaline from strictosidine involves a sequence of at least nine well-characterized enzymatic reactions. researchgate.net The pathway is initiated by the condensation of tryptamine, derived from the amino acid tryptophan, and the monoterpenoid secologanin. nih.gov This reaction is catalyzed by Strictosidine Synthase (STR) to form strictosidine. nih.govrcsb.org
Following its formation, strictosidine is deglycosylated by Strictosidine β-Glucosidase (SGD) , yielding a reactive aglycone that serves as a branching point for numerous MIA pathways. nih.govunb.ca The subsequent steps, leading specifically to the sarpagan skeleton, are catalyzed by a series of specialized enzymes. The Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase, is crucial for forming the characteristic C5-C16 bond of the sarpagan structure from dehydrogeissoschizine. researchgate.netresearchgate.net
The pathway then proceeds through the intermediate polyneuridine (B1254981) aldehyde, which is acted upon by Polyneuridine Aldehyde Esterase (PNAE) . researchgate.netingentaconnect.com This leads to the formation of epi-vellosimine, a key intermediate that is then acetylated by Vinorine (B1233521) Synthase (VS) to produce vinorine. unb.caingentaconnect.com A subsequent hydroxylation of vinorine is catalyzed by Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme, to yield vomilenine. unb.caresearchgate.net
Vomilenine is a central intermediate in the final stages of ajmaline biosynthesis. unb.ca It undergoes a two-step reduction process. First, Vomilenine Reductase (VR) , an NADPH-dependent enzyme, reduces the indolenine double bond to form 1,2-dihydrovomilenine. nih.gov This is followed by a second reduction catalyzed by 1,2-dihydrovomilenine reductase (DHVR) to produce 17-O-acetylnorajmaline. researchgate.netresearchgate.net
The penultimate step is the deacetylation of 17-O-acetylnorajmaline by 17-O-acetylnorajmaline esterase (AAE) to yield norajmaline. unb.caresearchgate.netgenome.jp Finally, the biosynthesis is completed by the N-methylation of norajmaline, a reaction catalyzed by Norajmaline N-methyltransferase (NNMT) , to produce ajmaline. unb.caresearchgate.net
Key Enzymes and Intermediates in Ajmaline Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Reference |
|---|---|---|---|---|
| Strictosidine Synthase | STR | Tryptamine + Secologanin | Strictosidine | nih.govrcsb.org |
| Strictosidine β-Glucosidase | SGD | Strictosidine | Strictosidine Aglycone | nih.govunb.ca |
| Sarpagan Bridge Enzyme | SBE | Dehydrogeissoschizine | Sarpagan-type skeleton | researchgate.netresearchgate.net |
| Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine Aldehyde | 16-epi-Vellosimine | researchgate.netingentaconnect.comscribd.com |
| Vinorine Synthase | VS | 16-epi-Vellosimine | Vinorine | unb.caingentaconnect.com |
| Vinorine Hydroxylase | VH | Vinorine | Vomilenine | unb.caresearchgate.net |
| Vomilenine Reductase | VR | Vomilenine | 1,2-dihydrovomilenine | researchgate.netnih.gov |
| 1,2-dihydrovomilenine reductase | DHVR | 1,2-dihydrovomilenine | 17-O-acetylnorajmaline | researchgate.netresearchgate.net |
| 17-O-acetylnorajmaline esterase | AAE | 17-O-acetylnorajmaline | Norajmaline | unb.caresearchgate.netgenome.jp |
| Norajmaline N-methyltransferase | NNMT | Norajmaline | Ajmaline | unb.caresearchgate.net |
Genetic and Molecular Basis of Ajmaline Biosynthesis
Significant progress has been made in identifying and cloning the genes that encode the enzymes of the ajmaline biosynthetic pathway. ingentaconnect.com The cDNAs for key enzymes, including STR, SGD, PNAE, VS, and AAE, have been isolated from Rauvolfia serpentina cell suspension cultures and functionally characterized. ingentaconnect.com The discovery of these genes has been pivotal, enabling their detailed molecular analysis and paving the way for metabolic engineering efforts. ingentaconnect.com
Genomic studies in related species like Rauvolfia tetraphylla have revealed that some genes for MIA biosynthesis, including those for ajmaline, are located in genomic clusters. biorxiv.org For instance, orthologs of R. serpentina genes encoding VR and DHVR have been found in tandem paralogs on the R. tetraphylla genome. biorxiv.org However, not all genes in the pathway are physically clustered. biorxiv.org The elucidation of the genetic basis of ajmaline biosynthesis is an ongoing area of research, with the recent identification of the two elusive reductases and two esterases completing the known pathway. nih.govrepec.org
Metabolic Engineering Approaches for Alkaloid Production
The low abundance of ajmaline in its native plant source has driven research into alternative production platforms. nih.gov Metabolic engineering, particularly the use of microbial hosts, offers a promising avenue for the sustainable and scalable production of ajmaline and its derivatives. mdpi.com
Heterologous Expression Systems for Ajmaline Precursors
The functional expression of ajmaline pathway enzymes has been successfully demonstrated in various heterologous systems. nih.gov Early efforts focused on expressing individual enzymes in hosts like Escherichia coli and the yeast Saccharomyces cerevisiae to confirm their function and produce them in larger quantities for structural studies. unb.caingentaconnect.comnih.gov For example, raucaffricine glucosidase, an enzyme involved in a side route of ajmaline biosynthesis, was heterologously expressed in E. coli for crystallization and X-ray analysis. nih.gov
More recently, transient expression in the plant Nicotiana benthamiana has emerged as a powerful tool for reconstituting parts of the MIA biosynthetic pathways. frontiersin.org This system allows for the co-expression of multiple genes, facilitating the production of complex intermediates and even new-to-nature alkaloids by feeding unnatural substrates. frontiersin.org
Prospects for Engineered Biosynthesis of Ajmaline-Type Alkaloids
The culmination of decades of research into the ajmaline biosynthetic pathway has been the recent successful de novo biosynthesis of ajmaline in a microbial host. nih.govrepec.orgexlibrisgroup.com By assembling the entire known enzymatic pathway in baker's yeast (Saccharomyces cerevisiae), researchers have created a microbial factory capable of producing ajmaline from simple sugars. nih.govrepec.org This breakthrough represents a significant milestone in the metabolic engineering of complex plant natural products.
This achievement not only provides a potential alternative to the agricultural sourcing of ajmaline but also opens up possibilities for producing novel ajmaline-type alkaloids. nih.gov By introducing modifications to the biosynthetic pathway or feeding substrate analogs, it may be possible to generate a diverse array of compounds with potentially new or improved pharmacological properties. frontiersin.org The engineered yeast strains serve as a platform for further pathway optimization and for exploring the vast chemical space around the ajmaline scaffold. nih.govmdpi.com
Molecular Interactions and Mechanistic Elucidation of Dichloroacetylajmaline
Modulation of Ion Channel Dynamics by Ajmaline (B190527) Analogs
The antiarrhythmic effects of ajmaline and its derivatives, including dichloroacetylajmaline, stem from their ability to interact with and modulate the function of various cardiac ion channels. This modulation alters the flow of ions across the cardiomyocyte membrane, thereby influencing the heart's electrical activity. The primary interactions are with voltage-gated sodium, potassium, and calcium channels. patsnap.comnih.gov
The principal mechanism of action for ajmaline analogs is the blockade of voltage-gated sodium channels, particularly the cardiac isoform NaV1.5. patsnap.com As Class IA antiarrhythmic agents, they exhibit a use-dependent blockade, meaning their inhibitory effect is more pronounced at higher heart rates. nih.gov
State-Dependent Binding: Ajmaline and its derivatives bind to NaV1.5 channels in both their open and inactivated states. vulcanchem.com This binding inhibits the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. patsnap.com
Effect on Channel Kinetics: By blocking the sodium influx, these compounds reduce the maximum rate of rise of the action potential (Vmax). cardiolatina.com This action slows the conduction of the electrical impulse through cardiac tissue, a key factor in their antiarrhythmic efficacy. patsnap.com The N-propyl derivative of ajmaline (prajmaline), for instance, has been shown to interact with open sodium channels in a voltage-dependent manner. nih.gov
Kv1.5 and Kv4.3: Studies on the parent compound, ajmaline, indicate it acts as an open channel inhibitor of the cardiac potassium channels Kv1.5 and Kv4.3. nih.gov The Kv1.5 channel is responsible for the ultrarapid delayed-rectifier current (IKur), while the Kv4.3 channel is a primary contributor to the transient outward current (Ito). nih.govcreative-bioarray.com Inhibition of these repolarizing currents can influence the duration of the action potential. However, there is some conflicting evidence, with one source suggesting that ajmaline, unlike other Class IA drugs like quinidine, does not cause a significant block of the Ito channel. cardiolatina.com
hERG (Kv11.1): The effect of ajmaline analogs on the human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), is less definitively characterized in the available literature compared to its effects on other channels. Blockade of hERG is a critical factor for drug-induced QT prolongation, but specific data for ajmaline and its derivatives on this channel is not as prevalent. nih.govnih.gov
Ajmaline analogs also demonstrate interactions with calcium channels, further contributing to their complex pharmacological profile.
L-type Calcium Channels: Research has shown that ajmaline can inhibit the L-type calcium current (ICa-L) in ventricular cardiomyocytes. researchgate.net This inward calcium current plays a crucial role in the plateau phase (Phase 2) of the cardiac action potential and in excitation-contraction coupling. wikipedia.org Inhibition of this current can affect action potential duration and cellular contractility.
Receptor-Operated Calcium Channels (ROCCs): There is a lack of specific research findings detailing the effects of this compound or its parent compound, ajmaline, on receptor-operated calcium channels. These channels are non-voltage-gated and are activated by agonists binding to G-protein-coupled receptors. nih.govfrontiersin.org
Cellular Electrophysiological Mechanisms
The interactions of ajmaline analogs with various ion channels translate into measurable changes in the electrophysiological properties of cardiac cells, as observed in preclinical models.
The integrated effect of blocking sodium, potassium, and calcium channels leads to distinct modifications of the cardiac action potential (AP).
Phase 0 and Vmax: The most prominent effect, stemming from NaV1.5 blockade, is a decrease in the rate and amplitude of Phase 0 depolarization, reflected in a reduced Vmax. cardiolatina.compatsnap.com
Action Potential Duration (APD): Ajmaline analogs generally prolong the action potential duration. patsnap.com This effect is a hallmark of Class IA antiarrhythmics and results from the combined influence on multiple ion channels. While sodium channel blockade is primary, the secondary inhibition of repolarizing potassium currents can contribute to this prolongation. patsnap.comnih.gov Conversely, in the His-Purkinje system, ajmaline has been noted to shorten the AP dome (Phase 2), an effect that distinguishes it from some other drugs in its class. cardiolatina.com
The changes in action potential characteristics directly influence how electrical impulses propagate through the heart.
Conduction Velocity: A direct consequence of the reduced Vmax is a slowing of conduction velocity within the myocardium. cardiolatina.compatsnap.com This is a primary antiarrhythmic mechanism, as it can interrupt the re-entrant circuits that sustain many tachyarrhythmias.
Effective Refractory Period (ERP): Ajmaline analogs prolong the effective refractory period of cardiac tissue. patsnap.com By extending the time during which a cell cannot be re-excited, these compounds help to stabilize the cardiac rhythm and prevent premature beats from initiating an arrhythmia. patsnap.com
Data Tables
Table 1: Summary of Ion Channel Interactions of Ajmaline Analogs This table is based on findings primarily from the parent compound, ajmaline, and is intended to represent the likely profile of its derivatives like this compound.
| Ion Channel | Target Current | Effect of Ajmaline Analogs | Reference(s) |
| NaV1.5 | Fast Sodium Current (INa) | Inhibition/Blockade | cardiolatina.com, patsnap.com |
| Kv1.5 | Ultrarapid Delayed Rectifier (IKur) | Inhibition | nih.gov |
| Kv4.3 | Transient Outward Current (Ito) | Inhibition (some conflicting reports) | cardiolatina.com, nih.gov |
| hERG (Kv11.1) | Rapid Delayed Rectifier (IKr) | Not well-documented | |
| L-type Ca2+ | L-type Calcium Current (ICa-L) | Inhibition | researchgate.net |
| ROCCs | Receptor-Operated Ca2+ Currents | Not documented |
Table 2: Summary of Electrophysiological Effects of Ajmaline Analogs in Preclinical Models This table is based on findings primarily from the parent compound, ajmaline, and is intended to represent the likely profile of its derivatives like this compound.
| Electrophysiological Parameter | Effect of Ajmaline Analogs | Mechanistic Basis | Reference(s) |
| Action Potential Vmax (Phase 0) | Decrease | NaV1.5 channel blockade | cardiolatina.com, patsnap.com |
| Action Potential Duration (APD) | Prolongation | Complex interaction, primarily INa and IK blockade | patsnap.com |
| Conduction Velocity | Decrease | Reduced Vmax due to INa blockade | cardiolatina.com, patsnap.com |
| Effective Refractory Period (ERP) | Prolongation | Extended action potential duration | patsnap.com |
Broader Cellular and Subcellular Effects
The cellular and subcellular effects of this compound extend beyond its primary classification as an antiarrhythmic agent. However, detailed research specifically characterizing these broader interactions is limited. The available information often pertains to the parent compound, ajmaline, or related derivatives.
Currently, there is a notable lack of specific scientific literature and research data detailing the direct interactions of this compound with mitochondria and metabolic pathways. While studies exist for other compounds with similar nomenclature, such as dichloroacetate (B87207) (DCA), these findings cannot be extrapolated to this compound due to distinct chemical structures and properties. Dichloroacetate is known to impact mitochondrial function by inhibiting pyruvate (B1213749) dehydrogenase kinase, thereby shifting metabolism towards oxidative phosphorylation. drugbank.comcardiolatina.comnih.gov However, no such mechanistic studies have been published for this compound.
General research into cardiovascular medications has shown that various drugs can incidentally affect mitochondrial function, leading to either beneficial or adverse outcomes. nih.gov These effects can manifest as interference with the electron transport chain, alterations in reactive oxygen species (ROS) production, or modulation of mitochondrial-dependent cell death pathways. nih.govfrontiersin.org For instance, the antiarrhythmic drug amiodarone (B1667116) has been shown to induce apoptosis through the mitochondrial pathway in H9c2 cardiac cells. jst.go.jp Another antiarrhythmic, quinidine, has been found to partially block the mitochondrial voltage-dependent anion channel (VDAC). nih.gov Despite these broader insights into the drug class, specific investigations into whether this compound exhibits similar mitochondrial interactions have not been documented.
The primary mechanism of action for ajmaline and its derivatives, including this compound, involves the blockade of voltage-gated ion channels. cardiolatina.comsav.sk As a Class Ia antiarrhythmic agent, the parent compound ajmaline is known to interfere with fast sodium channels (Na+), which is central to its effect on cardiac action potentials. drugbank.comcardiolatina.comdrugbank.com Studies on ajmaline have revealed that it has multiple sites of action, potentially interacting with sodium, potassium, and calcium channels. nih.gov The binding of ajmaline and its quaternary derivative, N-propyl ajmaline, is thought to occur at the inner mouth of sodium and potassium channels. sav.sk
Beyond these primary ion channel targets, comprehensive studies on the broader receptor binding profile and modulation of downstream signaling pathways for this compound are not available in the current scientific literature. Predictive in silico data for the parent compound, ajmaline, suggests potential interactions with various other receptors, but these have not been experimentally validated for this compound. plantaedb.com
A comparative study on the effects of ajmaline and its derivatives, N-propylajmaline and di-monochloracetylajmaline, provided insights into their relative activities on cardiac tissue. The study evaluated the prolongation of the functional refractory period and the decrease in contractility in isolated guinea pig atria. The findings indicate that while di-monochloracetylajmaline has a similar activity to ajmaline in prolonging the refractory period, it has a more favorable profile concerning its effect on contractility. nih.gov
Table 1: Comparative Effects of Ajmaline Derivatives on Guinea Pig Atrium
| Compound | Prolongation of Functional Refractory Period | Decrease in Contractility (EC25) | Ratio of Contractility to Refractory Period Effect |
|---|---|---|---|
| Ajmaline | Active | Active | 1.2 |
| N-propylajmaline | More effective than ajmaline | Active | 0.4 |
| Di-monochloracetylajmaline | Similar activity to ajmaline | Active | 1.6 |
Data sourced from a study on isolated left atrium of the guinea pig. nih.gov A higher ratio indicates a smaller difference between the concentrations needed to affect the refractory period and to decrease contractility.
This suggests that the structural modifications in di-monochloracetylajmaline influence its pharmacological profile, though the specific receptor interactions and signaling pathways responsible for these differences remain to be fully elucidated. nih.gov
Structure Activity Relationship Sar of Dichloroacetylajmaline and Analogs
Impact of Dichloroacetylation on Pharmacophore and Binding Affinity
The introduction of a dichloroacetyl group to the ajmaline (B190527) scaffold significantly alters its pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This modification can influence the compound's binding affinity to its target receptors.
The ajmaline scaffold possesses several key positions where substituent modifications can drastically alter its biological activity. The diverse substitution patterns on the sarpagine (B1680780) alkaloid library, from which ajmaline derivatives are derived, enable extensive research into their structure-activity relationships. uni-konstanz.de For instance, the nature and position of substituents can affect the biodegradability and persistence of related chemical classes. wikipedia.org
In the broader context of similar complex molecules, substitutions on aromatic rings have been shown to be critical for activity. For example, in a series of PPARγ agonists, substitutions at position 4 of a benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity. nih.govnih.gov The type and size of the aromatic ring system also influence the degree of activity. nih.govnih.gov
| Compound/Analog | Substituent/Modification | Impact on Activity/Affinity |
| Ajmaline Derivatives | Varied substituents on the sarpagine scaffold | Enables SAR studies uni-konstanz.de |
| PPARγ Agonists | Substitutions at position 4 of benzene ring A | Higher transcriptional activity nih.govnih.gov |
| PPARγ Agonists | Substitutions at position 2 of benzene ring A | Aided in tighter packing and activity nih.govnih.gov |
| PPARγ Agonists | Altered ring type and size of ring A | Affected the degree of activity nih.govnih.gov |
Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound. The introduction of halogen atoms, such as chlorine, can modulate a molecule's bioavailability, solubility, and pharmacodynamic properties. rsc.org Halogenation of aromatic molecules can significantly affect aromatic interaction-mediated self-assembly processes. nih.gov Specifically, the incorporation of halogens can be a useful strategy to generate large libraries of novel indole (B1671886) alkaloid analogs with new biological properties. whiterose.ac.uk
In the case of dichloroacetylajmaline, the two chlorine atoms on the acetyl group are expected to significantly influence its electronic properties and steric profile. Halogenation can enhance the inhibitory capacities of small molecules on biological processes like Aβ aggregation and associated neurotoxicity. nih.gov The presence of halogens is known to often confer persistence under aerobic conditions. wikipedia.org This suggests that the dichloroacetyl moiety likely plays a crucial role in the specific biological activity of this compound.
| Modification Strategy | Effect on Molecular Properties | Potential Impact on Biological Activity |
| Halogenation | Modulates bioavailability, solubility, and pharmacodynamics rsc.org | Enhances pharmacological properties |
| Halogenation of Aromatic Rings | Affects aromatic interaction-mediated self-assembly nih.gov | Modulates aggregation processes |
| Incorporation of Halogens into Indole Alkaloids | Creates novel analogs whiterose.ac.uk | Potential for new or improved biological activities |
Stereochemical Influences on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. biorxiv.org For complex molecules like ajmaline and its derivatives, specific stereoisomers often exhibit significantly different pharmacological effects. uwm.edu
The biosynthesis of ajmaline involves numerous enzymatically controlled steps that establish its defining chiral centers. biorxiv.orgresearchgate.net The specific stereochemistry at various positions of the ajmaline scaffold is crucial for its biological function. For instance, the stereochemistry at C-16 distinguishes the sarpagine and ajmaline pathways. uni-konstanz.de The stereochemistry of the hydroxy group at C-21 of vomilenine, a precursor to ajmaline, is assumed to have the (R) configuration based on the stereochemistry of ajmaline. nih.gov The synthesis of ajmaline often involves strategies to control the stereochemistry at key positions, highlighting its importance. mdpi.com
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. libretexts.org These different arrangements, or conformations, can have different energy levels and, therefore, different stabilities. libretexts.org The preferred conformation of a molecule can significantly influence its interaction with biological targets. nobelprize.org
A detailed conformational analysis of this compound would involve computational modeling and spectroscopic techniques to determine the preferred spatial arrangement of the dichloroacetyl group relative to the rigid ajmaline core. auremn.org.br The conformation is influenced by factors such as steric interactions, torsional strain, and angle strain. libretexts.org The analysis of structurally related compounds has shown that even small differences in electronic transitions, influenced by the molecular environment, can be rationalized through conformational analysis. rsc.org Understanding the conformational preferences of this compound is essential for elucidating the precise SAR.
Comparative SAR with Parent Ajmaline and Other Derivatives
A comparative analysis of the SAR of this compound with its parent compound, ajmaline, and other derivatives provides valuable insights into the contribution of the dichloroacetyl group. Ajmaline itself is a Class Ia antiarrhythmic agent. nih.gov The addition of the dichloroacetyl group creates a new chemical entity with potentially altered or enhanced biological activities.
The synthesis of various non-natural congeners of the sarpagine family, which includes ajmaline, with diversified substitution patterns allows for a systematic investigation of SAR. uni-konstanz.de By comparing the biological activities of this compound with ajmaline and other analogs bearing different acyl groups or other substituents at the same position, the specific contribution of the dichloroacetyl moiety can be determined. For example, replacing an ester with other functional groups has been shown to improve metabolic stability and pharmacokinetics in other bioactive molecules. wisconsin.edu
| Compound | Key Structural Feature | Known/Expected Biological Role |
| Ajmaline | Parent indole alkaloid | Antiarrhythmic agent nih.gov |
| This compound | Dichloroacetyl group at a specific position | Modulated activity due to electronic and steric effects of the substituent |
| Other Ajmaline Analogs | Varied substituents on the ajmaline scaffold | Allows for systematic SAR studies to determine the role of different functional groups uni-konstanz.de |
Comparison with Monochloroacetylajmaline
Both this compound and its analog, 17-monochloroacetylajmaline (also known as Lorajmine), are chloroacetylated esters of ajmaline. drugbank.commedkoo.com These modifications involve the esterification of the C-17 hydroxyl group of the ajmaline core. Both compounds are recognized for their antiarrhythmic properties, indicating that the addition of chloroacetyl groups at this position is a viable strategy for retaining the desired pharmacological effect. drugbank.com
A direct, quantitative comparison of the potency and electrophysiological effects between this compound and monochloroacetylajmaline is not extensively detailed in publicly available scientific literature. However, based on general principles of medicinal chemistry, the variation in halogenation—from a single chlorine atom to two—can be expected to influence the compound's activity. Key differences would likely arise from:
Lipophilicity: The addition of a second chloroacetyl group would increase the molecule's lipophilicity compared to the monochloro- derivative. This could enhance its ability to partition into the cell membrane, potentially altering its access to the ion channel binding sites.
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the electronic distribution of the entire acetyl group, which may affect the strength of its interaction with amino acid residues within the ion channel pore.
Steric Factors: The presence of a larger dichloroacetyl group compared to a monochloroacetyl group introduces greater steric bulk. This can lead to a more or less favorable fit within the binding pocket of the target ion channel, thereby modulating binding affinity and blocking potency.
While both compounds are confirmed to have antiarrhythmic activity, the degree of sodium channel blockade or their relative effects on other channels like potassium or calcium channels would require direct comparative studies to be fully elucidated. drugbank.com
Insights from Other Synthetic Ajmaline Analogs (e.g., N-Propylajmaline)
N-propylajmaline (also known as Prajmaline) is a well-studied quaternary ammonium (B1175870) derivative of ajmaline. nih.gov Studying this analog provides valuable SAR insights, particularly regarding modifications at the N(b)-nitrogen atom of the ajmaline structure.
The addition of a propyl group to form a permanently charged quaternary amine has several significant consequences:
Mechanism of Action: As a quaternary derivative, N-propylajmaline is permanently charged. This feature dictates its interaction with ion channels. Studies have shown that it primarily interacts with and blocks sodium channels from the intracellular side when the channel is in its open state. nih.gov This is a characteristic feature of many Class I antiarrhythmics and contributes to their "use-dependent" block, where the blocking effect is more pronounced at higher heart rates.
Bioavailability: The chemical structure of N-propylajmaline exists in a tautomeric equilibrium between a quaternary carbinol-ammonium form and a ring-opened aldehyde-amine form. This ring-opened structure at physiological pH is credited with giving N-propylajmaline much better absorption and bioavailability compared to the parent compound, ajmaline.
The study of N-propylajmaline highlights that alkylation of the ajmaline nitrogen is a key modification that can enhance pharmacokinetic properties while retaining the fundamental ion channel-blocking activity.
Correlation of Structural Features with Specific Ion Channel Modulation
The antiarrhythmic activity of ajmaline derivatives is intrinsically linked to their structural features, which dictate their interaction with various cardiac ion channels.
The Ajmaline Core and Sodium Channel Blockade: The rigid, multi-ring structure of ajmaline is fundamental to its ability to block the fast inward sodium current (INa) by binding to the cardiac sodium channel, Nav1.5. nih.govmuni.cz This blockade slows the rate of depolarization (Phase 0) of the cardiac action potential, a hallmark of Class Ia antiarrhythmic agents. drugbank.com Derivatives that maintain this core structure, including the chloroacetylated and N-propylated analogs, retain this primary mechanism. drugbank.comnih.gov A study on rat ventricular myocytes determined the concentration for 50% inhibition (EC50) of the fast sodium current by ajmaline to be approximately 8.2 µmol/l. nih.gov
Esterification at C-17: The substitution at the C-17 hydroxyl group, as seen in monochloroacetylajmaline and this compound, demonstrates that this position is tolerant to modification with ester-containing groups without abolishing antiarrhythmic activity. drugbank.com The nature of this ester group (e.g., mono- vs. dichloroacetylation) is expected to modulate the potency and possibly the selectivity of the ion channel interaction.
Multi-Channel Effects: The parent compound, ajmaline, is not purely a sodium channel blocker. It also inhibits several types of potassium channels, including the transient outward current (Ito), the ultra-rapid delayed rectifier current (IKur, mediated by Kv1.5 channels), and the hERG channel (IKr). nih.gov Ajmaline has been shown to block hERG channels with an IC50 of 1.0 µmol/l in HEK cell expression systems. Furthermore, it can inhibit L-type calcium currents (ICa-L). nih.gov This multi-channel blockade contributes to its ability to prolong the action potential duration. It is highly probable that its derivatives, including this compound, also possess a similar multi-channel blocking profile, with the specific substitutions fine-tuning the affinity for each channel type. For instance, a structural modification could enhance or reduce the block on hERG channels, thereby altering the drug's safety profile regarding QT prolongation.
The correlation is clear: the foundational ajmaline scaffold provides the sodium channel blocking capability, while substitutions at key positions, such as the C-17 hydroxyl or the N(b)-nitrogen, modulate the pharmacokinetic properties and the affinity for a spectrum of cardiac ion channels.
Interactive Data Table: Ion Channel Activity of Ajmaline and Analogs
The following table summarizes the known ion channel effects of ajmaline and its derivatives. Note the absence of specific quantitative data for the chloroacetylated derivatives in the available literature.
| Compound Name | Primary Target | Other Targets | Potency (IC50/EC50) | Notes |
| Ajmaline | Fast Sodium Channels (Nav1.5) nih.govmuni.cz | K+ Channels (hERG, Kv1.5, Kv4.3), Ca2+ Channels (L-type) nih.gov | ~8.2 µM (INa) nih.gov; 1.0 µM (hERG) | Parent compound with broad ion channel activity. |
| This compound | Sodium Channels (inferred) drugbank.com | Not specified | Data not available | Confirmed antiarrhythmic properties. drugbank.com |
| Monochloroacetylajmaline (Lorajmine) | Sodium Channels (inferred) drugbank.com | Not specified | Data not available | Confirmed antiarrhythmic properties. drugbank.com |
| N-Propylajmaline (Prajmaline) | Sodium Channels nih.gov | K+ Channels nih.gov | Data not available | Quaternary derivative with enhanced bioavailability. |
Preclinical Pharmacological and Biological Evaluation of Dichloroacetylajmaline
In Vitro Electrophysiological Studies
In vitro studies are fundamental in elucidating the direct cellular and tissue-level effects of a compound, free from systemic influences. okids-net.at For dichloroacetylajmaline, these studies have primarily focused on its interaction with cardiac tissues and individual ion channels.
The electrophysiological effects of this compound have been examined in isolated cardiac preparations, such as the guinea pig atrium and papillary muscle. These tissues serve as valuable models for studying the influence of a substance on the action potential characteristics of cardiac cells. In studies involving guinea pig cardiac tissues, this compound has demonstrated effects on the electrical activity of the heart muscle. nih.gov For instance, research on aconitine-induced arrhythmias in guinea pigs has shown that certain interventions can suppress abnormal electrical activity. researchgate.net
Interactive Table: Electrophysiological Effects of this compound on Isolated Guinea Pig Cardiac Tissues Please note that the following table is a representative example based on typical parameters assessed in such studies and does not represent actual data for this compound, which is not publicly available.
| Parameter | Atrium | Papillary Muscle |
| Action Potential Duration (APD) | Lengthened | Lengthened |
| Effective Refractory Period (ERP) | Increased | Increased |
| Conduction Velocity | Decreased | Decreased |
| Maximum Rate of Depolarization (Vmax) | Reduced | Reduced |
To delve deeper into the molecular mechanisms of action, studies often utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a human-relevant platform to investigate how a compound modulates specific ion channels that govern the cardiac action potential. nih.govscirp.orgnih.gov The major ion channels in the heart, including sodium, potassium, and calcium channels, are crucial for maintaining normal cardiac rhythm. escholarship.orgsynabs.beslideshare.net The use of hiPSC-CMs allows for the detailed characterization of a drug's effect on these individual currents. nih.govresearchgate.net While specific data on this compound's effects on ion channels in hiPSC-CMs is not detailed in the provided search results, this model is a standard for such investigations. nih.gov
Interactive Table: Potential Ion Channel Targets of this compound in hiPSC-CMs This table illustrates the types of ion channels that are typically investigated in hiPSC-CM studies to understand a compound's antiarrhythmic mechanism.
| Ion Channel | Potential Effect of this compound |
| Fast Sodium Current (INa) | Inhibition |
| L-type Calcium Current (ICa,L) | Inhibition |
| Rapid Delayed Rectifier Potassium Current (IKr) | Blockade |
| Slow Delayed Rectifier Potassium Current (IKs) | Blockade |
In Vivo Animal Model Assessments
In vivo studies in animal models are crucial for understanding the integrated physiological and pharmacological effects of a compound in a living organism. okids-net.atnih.govwikipedia.org These assessments provide a more comprehensive picture of a drug's potential therapeutic efficacy and its impact on the cardiovascular system as a whole.
The antiarrhythmic potential of this compound has been evaluated in established animal models of cardiac arrhythmias. One such model is the aconitine-induced arrhythmia in rats. nih.gov Aconitine (B1665448) is an alkaloid known to induce arrhythmias by persistently activating sodium channels, leading to an influx of sodium and subsequent calcium overload. nih.govfrontiersin.orgsemanticscholar.org The ability of a compound to counteract these effects is a strong indicator of its antiarrhythmic properties. Studies have shown that aconitine can cause a significant increase in heart rate and induce various arrhythmias. frontiersin.org The efficacy of an antiarrhythmic agent in this model is typically measured by its ability to prevent or terminate the induced arrhythmias.
Interactive Table: Antiarrhythmic Effects of this compound in Aconitine-Induced Arrhythmia in Rats The following table is a hypothetical representation of potential findings in such a study.
| Parameter | Control (Aconitine only) | This compound Pre-treatment + Aconitine |
| Onset of Ventricular Premature Beats (VPBs) | ~2 minutes | Delayed |
| Onset of Ventricular Tachycardia (VT) | ~3 minutes | Prevented in a percentage of animals |
| Onset of Ventricular Fibrillation (VF) | ~4 minutes | Prevented in a percentage of animals |
| Mortality Rate | High | Reduced |
Interactive Table: Hypothetical Cardiovascular Effects of this compound in Anesthetized Dogs
| Cardiovascular Parameter | Baseline | Post-Dichloroacetylajmaline Administration |
| Heart Rate (beats/min) | 120 | 110 |
| Mean Arterial Pressure (mmHg) | 100 | 90 |
| Left Ventricular Contractility (dP/dtmax) | 1500 mmHg/s | 1350 mmHg/s |
Interactive Table: Vasorelaxant Effect of this compound on Pre-Constricted Rat Aortic Rings This table illustrates a hypothetical dose-dependent vasorelaxant effect.
| Concentration of this compound | Percentage of Relaxation |
| 1 µM | 15% |
| 10 µM | 45% |
| 100 µM | 85% |
Advanced Methodologies in Dichloroacetylajmaline Research
Structural Elucidation Techniques
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and biological properties. For a complex alkaloid derivative like Dichloroacetylajmaline, a suite of advanced analytical techniques is employed to unambiguously determine its constitution, configuration, and conformation.
High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a new chemical entity. Unlike unit mass resolution spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of its exact mass. nih.gov This high precision enables the differentiation between compounds that have the same nominal mass but different elemental formulas. nih.gov
For a novel compound like this compound, HRMS would be the first step after synthesis and purification to confirm its molecular formula. By ionizing the molecule and measuring the exact mass of the resulting molecular ion [M]+, a unique elemental formula can be assigned from a limited number of possibilities that fall within the instrument's mass accuracy, which is typically below 5 parts per million (ppm). researchgate.net The technique can distinguish the molecular ion from fragments and isotopic peaks, providing a high degree of confidence in the compound's elemental makeup. libretexts.orglibretexts.org
Table 1: Illustrative HRMS Data for a Hypothesized this compound Molecular Ion
| Parameter | Description | Illustrative Value |
|---|---|---|
| Molecular Formula | The elemental composition of the compound. | C₂₄H₂₈Cl₂N₂O₄ |
| Theoretical Exact Mass | The calculated mass based on the most abundant isotopes. | 494.1426 |
| Measured m/z | The experimental mass-to-charge ratio from the HRMS instrument. | 494.1421 |
| Mass Error (ppm) | The difference between theoretical and measured mass, indicating accuracy. | -1.01 ppm |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. github.io It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
For this compound, a series of advanced NMR experiments would be required:
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their integration (ratio), while ¹³C NMR reveals the number of unique carbon atoms. Current time information in Bangalore, IN.rsc.org Chemical shifts (δ) in these spectra indicate the electronic environment of each nucleus.
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space, providing critical information about the molecule's three-dimensional shape or conformation. libretexts.org
By assembling the data from these experiments, researchers can connect the individual spin systems and functional groups to reconstruct the complete, unambiguous structure of this compound.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups
| Functional Group/Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |
| Aliphatic Protons (CH, CH₂, CH₃) | 0.5 - 4.5 | 10 - 70 |
| Proton on Carbon bearing an Ester (O-C-H) | 3.5 - 5.5 | 50 - 90 |
| Dichloroacetyl Proton (-CO-CHCl₂) | ~6.0 - 6.5 | ~65 - 70 |
| Ester Carbonyl Carbon (C=O) | N/A | 160 - 180 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. asiapharmaceutics.info The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. cam.ac.uk By analyzing this diffraction pattern, a three-dimensional map of electron density can be generated, from which the exact position of each atom can be determined with high precision. asiapharmaceutics.info
For this compound, obtaining a suitable crystal would allow for the unequivocal determination of its molecular structure. This would confirm the connectivity established by NMR and, most importantly, would reveal the absolute stereochemistry and the preferred conformation of the molecule in the solid state. This technique provides definitive data on bond lengths, bond angles, and torsional angles, offering an unambiguous structural snapshot. cam.ac.ukresearchgate.net
Computational Chemistry and Molecular Modeling
Computational methods complement experimental techniques by providing insight into the dynamic behavior and interaction potential of molecules. These in silico approaches are crucial for rationalizing observed biological activity and guiding the design of new compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.goveuropeanreview.org It involves placing the three-dimensional structure of the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. asiapharmaceutics.info This method is essential for generating hypotheses about how a molecule might exert a biological effect.
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the ligand-protein complex. researchgate.netsjpas.com For this compound, an MD simulation could:
Assess the stability of the predicted binding pose from docking.
Reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Show conformational changes in the protein or ligand upon binding. nih.gov
These simulations offer a near-realistic insight into the compound's behavior at a molecular level, which is critical for understanding its mechanism of action. cam.ac.uk
Table 3: Illustrative Output from a Molecular Docking Simulation
| Parameter | Description | Illustrative Value/Result |
|---|---|---|
| Target Protein | The biological macromolecule of interest (e.g., an ion channel, enzyme). | Voltage-gated sodium channel |
| Binding Energy / Docking Score | An estimated value of binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding. | -9.8 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bond with Ser-345; Pi-Pi stacking with Phe-1764 |
| Predicted Pose | The most likely 3D orientation of the ligand within the binding site. | Dichloroacetyl groups oriented towards a polar pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. hmdb.ca QSAR models are built by first calculating a set of numerical descriptors for each molecule in a dataset. These descriptors can represent physicochemical properties (e.g., logP, molecular weight) or structural features. Statistical methods are then used to create a model that correlates these descriptors with the observed activity.
In the context of this compound, a QSAR study would involve synthesizing and testing a series of related ajmaline (B190527) analogues with varying substituents. By analyzing how changes in the structure affect biological activity, a predictive QSAR model could be developed. Such a model would be invaluable for:
Identifying the key molecular features responsible for the desired activity.
Predicting the activity of new, unsynthesized compounds.
Guiding the rational design of more potent and selective analogues.
This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy.
In Silico Prediction of Pharmacological Profiles
The pharmacological profile of this compound, a derivative of the well-known Class Ia antiarrhythmic agent ajmaline, can be predicted using advanced computational, or in silico, methods. drugbank.comnih.gov These techniques leverage the known biological activities of the parent compound and related molecules to forecast the properties of a novel derivative. Given that direct experimental data on this compound is not extensively available, in silico modeling provides a crucial first step in characterizing its potential therapeutic effects and liabilities.
The parent compound, ajmaline, primarily functions by blocking the cardiac fast inward sodium channel (Nav1.5). drugbank.compatsnap.com This action slows the depolarization phase of the cardiac action potential, a hallmark of Class Ia antiarrhythmic agents. patsnap.commims.com Additionally, ajmaline is known to interact with other ion channels, including the hERG (human Ether-a-go-go-Related Gene) potassium ion channel, which can influence cardiac repolarization. wikipedia.org The fundamental assumption in the in silico analysis of this compound is that it will retain the core pharmacophore of ajmaline and thus likely exhibit activity at these same targets.
Computational prediction methodologies for this compound would primarily involve two approaches: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, a QSAR model would be built using a dataset of known sodium and potassium channel blockers. The model would analyze how structural modifications, such as the addition of a dichloroacetyl group, affect key molecular descriptors (e.g., hydrophobicity, electronic distribution, steric properties) and how these changes correlate with channel-blocking potency. The introduction of the dichloroacetyl moiety is expected to significantly alter the compound's lipophilicity and electronic properties, which could modulate its binding affinity and kinetics at the target ion channels.
Molecular Docking: This method simulates the interaction between a ligand (this compound) and the three-dimensional structure of a target protein. High-resolution models of the Nav1.5 and hERG channels would be used to predict the binding pose and affinity of this compound within the channels' binding sites. The analysis would focus on how the dichloroacetyl group forms new interactions (or creates steric hindrances) compared to the parent ajmaline molecule, providing insight into its potential potency and selectivity.
The predicted pharmacological profile for this compound, based on these in silico methods, would likely suggest retained or potentially enhanced sodium channel blocking activity with possible modulation of its effects on other channels like hERG.
Table 1: Hypothetical In Silico Pharmacological Profile Prediction for this compound
| Parameter | Parent Compound (Ajmaline) | Predicted Profile (this compound) | Rationale for Prediction | Computational Method |
| Primary Target | Nav1.5 Sodium Channel drugbank.compatsnap.com | Nav1.5 Sodium Channel | Core ajmaline structure is retained. | Molecular Docking, QSAR |
| Secondary Target | hERG Potassium Channel wikipedia.org | hERG Potassium Channel | Core ajmaline structure is retained. | Molecular Docking, QSAR |
| Predicted Potency at Nav1.5 | High | Potentially Higher | The dichloroacetyl group may enhance binding affinity through new hydrophobic or electronic interactions. | Molecular Docking |
| Predicted hERG Liability | Present | Potentially Altered | Changes in lipophilicity and molecular shape could increase or decrease affinity for the hERG channel's promiscuous binding site. | QSAR, Molecular Docking |
| Predicted Selectivity | Moderate | To be determined | The key question is whether the modification enhances affinity for Nav1.5 more than for hERG. | Comparative Docking Scores |
In Vitro High-Throughput Screening Platforms
Following in silico predictions, the next phase in characterizing this compound involves empirical testing using in vitro high-throughput screening (HTS) platforms. ahajournals.org These platforms enable the rapid and automated testing of a compound against specific biological targets, providing essential data on its activity and potency early in the drug discovery process. benthamscience.com For a compound predicted to be an antiarrhythmic agent acting on ion channels, the primary HTS methodologies would focus on automated electrophysiology and fluorescence-based assays. ahajournals.orgresearchgate.net
Automated Electrophysiology Platforms: These systems are considered the gold standard for ion channel drug discovery as they directly measure the flow of ions across the cell membrane. researchgate.net Platforms such as the IonWorks, PatchXpress, and Sophion Qube allow for the testing of thousands of compounds per day in a 96- or 384-well format. benthamscience.comresearchgate.netnih.gov In this context, cell lines (e.g., HEK293 or CHO cells) stably expressing the human Nav1.5 or hERG channels would be used. The automated patch-clamp system would apply specific voltage protocols to the cells to elicit channel opening and closing, and the effect of this compound on the resulting ion currents would be measured. researchgate.net This provides detailed information on the compound's potency (IC50) and can reveal state-dependent interactions, which are crucial for understanding the mechanism of many antiarrhythmic drugs. benthamscience.com
Fluorescence-Based Membrane Potential Assays: As a complementary and often higher-throughput alternative, fluorescence-based assays can be employed. mdpi.commoleculardevices.com These assays use dyes that are sensitive to changes in the cell's membrane potential. When the target ion channels are activated, the influx or efflux of ions changes the membrane potential, which in turn alters the fluorescence of the dye. mdpi.com For screening this compound, Nav1.5-expressing cells would be stimulated to open the channels, and the ability of the compound to inhibit the resulting change in fluorescence would be quantified. moleculardevices.com While less detailed than electrophysiology, these assays are extremely rapid and cost-effective for primary screening to identify "hits" before moving to more complex secondary assays. ahajournals.orgmdpi.com
The combination of these HTS platforms allows for a comprehensive in vitro profiling of this compound, validating the in silico predictions and providing a robust dataset for further development.
Table 2: Conceptual High-Throughput Screening Workflow for this compound
| Screening Phase | Platform/Assay | Target Cell Line | Endpoint Measured | Purpose |
| Primary Screen | Fluorescence-Based Assay (e.g., FLIPR Tetra System) moleculardevices.com | HEK293 cells expressing Nav1.5 | Inhibition of veratridine-induced change in membrane potential fluorescence. | Rapidly identify primary activity as a sodium channel blocker. |
| Secondary Screen / Potency Determination | Automated Electrophysiology (e.g., Sophion Qube, IonWorks) researchgate.netnih.gov | CHO cells expressing Nav1.5 | Concentration-dependent inhibition of sodium current (IC50 value). | Quantify the potency of the compound at the primary target. |
| Selectivity/Safety Screen | Automated Electrophysiology (e.g., PatchXpress) benthamscience.com | HEK293 cells expressing hERG | Concentration-dependent inhibition of potassium current (IC50 value). | Assess off-target activity and potential for proarrhythmic risk. |
| Mechanism of Action Study | Automated or Manual Patch-Clamp Electrophysiology | Cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs) nih.gov | Modulation of action potential duration and shape. | Characterize the compound's effect in a more biologically relevant cardiac cell model. |
Future Research Directions and Potential Applications of Dichloroacetylajmaline
Development of Novel Therapeutic Agents from Ajmaline (B190527) Scaffold
The ajmaline molecule serves as a privileged scaffold in medicinal chemistry, offering a complex and rigid three-dimensional structure that can be strategically modified to enhance its therapeutic properties. The development of derivatives like N-propylajmaline and Dichloroacetylajmaline exemplifies this approach, where chemical alterations aim to refine the pharmacological profile of the parent compound.
Future research will likely focus on creating a library of ajmaline analogs by modifying various functional groups on the core structure. The goal is to optimize the absorption, distribution, metabolism, and excretion (ADME) properties, as well as to fine-tune the compound's interaction with its biological targets. For this compound, the addition of the dichloroacetyl groups represents a specific modification that can alter its lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its binding affinity and kinetics at target sites. Systematic structure-activity relationship (SAR) studies are essential to understand how these modifications translate into functional differences, potentially leading to the development of new therapeutic agents for cardiovascular and other diseases.
Targeted Modulation of Specific Ion Channels for Precision Pharmacology
Ajmaline's primary mechanism of action involves the blockade of voltage-gated ion channels, but it is known to be non-selective, affecting multiple channel types. nih.govnih.gov This multi-target activity contributes to both its therapeutic efficacy and its potential for off-target effects. Future research on this compound should prioritize the precise characterization of its effects on a panel of cardiac and non-cardiac ion channels.
The parent compound, ajmaline, is known to interact with a variety of ion channels, as detailed in the table below.
| Channel Type | Specific Channel | Effect |
|---|---|---|
| Sodium (Na+) | Nav1.5 | Blockade, slowing conduction velocity patsnap.compatsnap.com |
| Potassium (K+) | hERG (Kv11.1) | Inhibition in the open state nih.gov |
| Kv1.5 | Open channel inhibition nih.gov | |
| Kv4.3 | Open channel inhibition nih.gov | |
| KATP | Concentration-dependent blockade nih.gov | |
| Calcium (Ca2+) | L-type Calcium Current (ICa-L) | Inhibitory effect nih.gov |
Precision pharmacology aims to develop drugs that selectively target specific channels or even specific states of a channel (open, closed, or inactivated). Research should investigate whether the dichloroacetyl moieties of this compound confer enhanced selectivity for certain ion channel subtypes. For instance, early comparative studies have suggested that while this compound (DCAA) and ajmaline show similar activity in prolonging the functional refractory period, DCAA may possess a more favorable therapeutic index. nih.gov This suggests a potentially greater separation between its desired electrophysiological effects and negative impacts on cardiac contractility.
| Compound | Relative Activity (Prolongation of Refractory Period) | Therapeutic Quotient (Refractory Period vs. Decreased Contractility) |
|---|---|---|
| Ajmaline | Baseline | 1.2 |
| N-propylajmaline (NPA) | Much more effective than Ajmaline | 0.4 |
| This compound (DCAA) | Almost the same as Ajmaline | 1.6 |
Future electrophysiological studies using patch-clamp techniques on various cell lines expressing specific ion channels will be crucial to dissect the molecular mechanism and potential selectivity of this compound.
Exploration of Non-Cardiac Biological Activities
While the ajmaline scaffold is primarily associated with antiarrhythmic activity, its ion channel modulating effects are not limited to cardiac tissue. Ajmaline has been shown to interact with Na+ and K+ channels in skeletal muscle fibers, indicating a broader biological activity profile. nih.gov This provides a strong rationale for exploring the potential non-cardiac applications of this compound.
Future research should screen this compound for activity in other physiological systems where ion channels play a critical role, such as the central and peripheral nervous systems. For example, given the role of specific ion channels in neuronal excitability and pain signaling, this compound could be investigated for potential neuro-modulatory or analgesic properties. A systematic screening approach against a wide range of cellular targets and disease models could uncover entirely new therapeutic indications for this compound class.
Advances in Synthetic Accessibility and Scalability
Historically, the supply of ajmaline has been dependent on its extraction from the roots of Rauvolfia species, a process that can be inefficient and unsustainable. wikipedia.org The complex structure of ajmaline also presents a significant challenge for traditional chemical synthesis. A major future direction for this compound research lies in leveraging advances in synthetic biology to ensure a reliable and scalable supply chain. cam.ac.ukresearchgate.net
The recent elucidation of the complete ajmaline biosynthetic pathway and its successful reconstitution in engineered microorganisms like baker's yeast represents a landmark achievement. This opens the door to producing ajmaline and its precursors through fermentation. nih.gov The next logical step would be to engineer these microbial chassis to perform the final chemical modifications required to produce this compound directly. This "plug-and-play" approach could involve introducing specific acetyltransferase enzymes into the engineered yeast, creating a complete and contained biomanufacturing process. researchgate.net Such advancements would not only make the compound more accessible for research and development but also provide a scalable and cost-effective production platform for potential clinical use. researchgate.net
Integration with Systems Biology and Network Pharmacology Approaches
The multi-target nature of the ajmaline scaffold makes it an ideal candidate for analysis using systems biology and network pharmacology. nih.govnih.gov Rather than focusing on a single drug-target interaction, these approaches evaluate the effect of a compound on the entire biological network. nih.govnih.gov
Future research should employ these computational and data-intensive methods to build a comprehensive interaction map for this compound. By integrating data from proteomics, transcriptomics, and metabolomics, researchers can model how the compound perturbs cellular pathways and networks. denisnoble.com Network pharmacology can help to:
Elucidate Mechanism of Action: Visualize the complex interplay between this compound's multiple targets and their downstream effects.
Predict Off-Target Effects: Identify potential unintended interactions that could lead to adverse effects.
Drug Repurposing: Uncover new potential therapeutic uses by identifying unexpected network perturbations relevant to other diseases.
This holistic, systems-level understanding will be critical for advancing this compound from a laboratory compound to a precisely characterized therapeutic agent with a well-defined role in medicine.
Q & A
Q. What are the recommended methods for synthesizing Dichloroacetylajmaline and ensuring its purity for experimental use?
this compound is synthesized through chloroacetylation of ajmaline, a natural alkaloid derived from Rauwolfia serpentina. Key steps include:
- Reaction conditions : Use dichloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol-water mixtures.
- Purity validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to verify absence of unreacted ajmaline or side products .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its molecular configuration?
Structural characterization requires:
- Spectroscopic methods :
- NMR : ¹H NMR (δ 1.2–3.5 ppm for aliphatic protons; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .
Q. What electrophysiological assays are most effective for evaluating the antiarrhythmic properties of this compound in preclinical models?
- In vitro models :
- Patch-clamp : Assess sodium channel (NaV1.5) inhibition in transfected HEK293 cells or cardiomyocytes .
- Isolated heart preparations (Langendorff): Measure action potential duration (APD) and effective refractory period (ERP) .
- In vivo models :
- Acquired arrhythmia models : Induce arrhythmias via programmed electrical stimulation in canines or rodents; monitor ECG parameters (QT interval, QRS complex) .
Advanced Research Questions
Q. How should researchers design dose-response studies for this compound to account for pharmacokinetic variability in different biological systems?
- Species-specific adjustments :
- Metabolite profiling : Identify active metabolites (e.g., dechlorinated derivatives) via hepatic microsome incubations and assess their contributions to efficacy/toxicity .
Q. What strategies are recommended for resolving contradictions in efficacy data between in vitro and in vivo studies of this compound?
- Systematic analysis :
- Bioavailability assessment : Compare free drug concentrations in vitro (e.g., IC₅₀ values) with in vivo plasma levels .
- Tissue penetration studies : Use radiolabeled this compound (¹⁴C or ³H) to measure cardiac uptake .
- Model relevance : Validate in vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to bridge translational gaps .
Q. What computational modeling approaches can predict the binding affinity of this compound to cardiac ion channels, and how do these correlate with experimental results?
- Molecular docking : Use cryo-EM structures of NaV1.5 (PDB ID: 6UZ3) to identify binding pockets and estimate ΔG values .
- Molecular dynamics (MD) simulations : Simulate ligand-channel interactions over 100 ns trajectories to assess stability of binding poses .
- Validation : Cross-reference computational predictions with experimental IC₅₀ values from patch-clamp data; discrepancies may indicate allosteric modulation .
Q. How can researchers optimize the formulation of this compound for enhanced stability in long-term pharmacological studies?
- Lyophilization : Prepare freeze-dried powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Encapsulation : Use liposomal carriers or cyclodextrin complexes to improve aqueous solubility and reduce degradation .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Methodological Guidelines
- Data presentation : Follow IUPAC standards for reporting chemical structures, units (e.g., μM, mV), and statistical significance (p < 0.05) .
- Conflict resolution : Address contradictory results by replicating experiments under standardized conditions and performing meta-analyses of aggregated datasets .
- Ethical compliance : Adhere to OECD guidelines for preclinical safety assessments, including hERG assay prioritization to mitigate arrhythmogenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
